molecular formula C25H22N2O5S B2760212 Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 921133-06-4

Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2760212
CAS RN: 921133-06-4
M. Wt: 462.52
InChI Key: LDGURZOJTGXIRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C25H22N2O5S and its molecular weight is 462.52. The purity is usually 95%.
BenchChem offers high-quality Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Research has demonstrated the synthesis of highly functionalized tetrahydropyridines through phosphine-catalyzed [4 + 2] annulation, presenting a method for creating compounds with potential utility in various scientific applications (Zhu, Lan, & Kwon, 2003). This method showcases the versatility in synthesizing complex molecules, potentially including derivatives similar to the compound of interest.

Novel Pyrido and Pyrimidine Derivatives

Another study describes the synthesis of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems, highlighting the chemical flexibility and the broad range of potential applications of these heterocyclic frameworks (Bakhite, Al‐Sehemi, & Yamada, 2005). These findings may suggest pathways for synthesizing and modifying the compound for specific scientific research purposes.

Versatile Reagents for Heterocyclic Systems

Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are highlighted as versatile reagents for the preparation of polyfunctional heterocyclic systems, offering insights into the synthesis of complex molecules that may include the compound under discussion (Pizzioli, Ornik, Svete, & Stanovnik, 1998). This research underlines the importance of such compounds in creating diverse heterocyclic systems with potential research and industrial applications.

Antimicrobial and Antioxidant Properties

A study on the synthesis, molecular docking, and in vitro screening of newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives demonstrates the antimicrobial and antioxidant activities of these compounds (Flefel et al., 2018). Although not directly related to the compound , this research illustrates the potential biomedical applications of structurally related heterocyclic compounds.

properties

IUPAC Name

methyl 6-acetyl-2-[(4-benzoylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O5S/c1-15(28)27-13-12-19-20(14-27)33-24(21(19)25(31)32-2)26-23(30)18-10-8-17(9-11-18)22(29)16-6-4-3-5-7-16/h3-11H,12-14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGURZOJTGXIRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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